
Tropifexor
概要
説明
Tropifexor is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclopropyl group, a trifluoromethoxyphenyl group, an isoxazole ring, and a benzo[d]thiazole moiety, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
Common synthetic routes may include Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Tropifexor can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce a variety of substituted analogs.
科学的研究の応用
Treatment of Nonalcoholic Steatohepatitis (NASH)
NASH is a significant public health concern due to its increasing prevalence and lack of approved pharmacological treatments. Tropifexor has emerged as a promising candidate in clinical trials aimed at addressing this condition:
- Phase 2 Studies : The FLIGHT-FXR study evaluated the safety and efficacy of this compound in patients with stage 2-3 fibrotic NASH. Results indicated significant reductions in hepatic fat fraction and alanine aminotransferase levels compared to placebo .
- Dose-Dependent Efficacy : Higher doses of this compound (140 µg and 200 µg) resulted in substantial improvements in key biomarkers associated with NASH, demonstrating its potential as a therapeutic option for managing this disease .
Impact on Liver Histology
Preclinical studies utilizing mouse models have demonstrated that treatment with this compound leads to:
- Histological Improvements : Significant reductions in steatosis, lobular inflammation, and hepatocyte ballooning were observed after treatment with this compound .
- Gene Expression Modulation : Transcriptomic analyses revealed that this compound regulates a unique gene signature associated with oxidative stress reduction and inflammation control, further supporting its therapeutic potential .
Case Study 1: Efficacy in Rodent Models
In a study involving the STAM mouse model of NASH, this compound was administered at doses of 0.1 mg/kg and 0.3 mg/kg. The findings showed:
- A significant decrease in the NAFLD Activity Score (NAS), which assesses steatosis, inflammation, and ballooning degeneration.
- Histological analysis confirmed that liver damage was markedly reduced, indicating effective disease reversal at low doses .
Case Study 2: Clinical Trial Outcomes
In the FLIGHT-FXR trial, patients receiving this compound exhibited:
- Sustained reductions in gamma-glutamyl transferase (GGT) levels over 48 weeks.
- Improvements in patient-reported outcomes related to symptoms such as itching, although some differences diminished over time .
Data Summary
The following table summarizes key findings from clinical studies involving this compound:
Study Type | Population | Key Findings | Duration |
---|---|---|---|
Phase 2 FLIGHT-FXR | Patients with NASH | Significant reduction in hepatic fat fraction | Up to 48 weeks |
Preclinical | STAM mice | Reduced NAS; improved liver histology | Varies by study |
Clinical Trial | Various dosages | Dose-dependent improvements in biomarkers | 12 weeks |
作用機序
The mechanism of action of Tropifexor involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities.
Boronic Esters: Compounds used in Suzuki–Miyaura coupling reactions.
特性
分子式 |
C29H25F4N3O5S |
---|---|
分子量 |
603.6 g/mol |
IUPAC名 |
2-[3-[[5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-1,2-oxazol-4-yl]methoxy]-8-azabicyclo[3.2.1]octan-8-yl]-4-fluoro-1,3-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C29H25F4N3O5S/c30-21-9-15(27(37)38)10-23-25(21)34-28(42-23)36-16-7-8-17(36)12-18(11-16)39-13-20-24(35-41-26(20)14-5-6-14)19-3-1-2-4-22(19)40-29(31,32)33/h1-4,9-10,14,16-18H,5-8,11-13H2,(H,37,38) |
InChIキー |
VYLOOGHLKSNNEK-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=C(C(=NO2)C3=CC=CC=C3OC(F)(F)F)COC4CC5CCC(C4)N5C6=NC7=C(C=C(C=C7S6)C(=O)O)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。